2-(2,5-Dichlorophenoxy)propanoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(2,5-Dichlorophenoxy)propanoyl chloride typically involves the reaction of 2,5-dichlorophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
2-(2,5-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2,5-dichlorophenoxy)propanoic acid.
Reduction: It can be reduced to form 2-(2,5-dichlorophenoxy)propanol under specific conditions.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions are amides, esters, acids, and alcohols .
Scientific Research Applications
2-(2,5-Dichlorophenoxy)propanoyl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug discovery.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in various synthetic and research applications .
Comparison with Similar Compounds
2-(2,5-Dichlorophenoxy)propanoyl chloride can be compared with other similar compounds such as:
- 2-(2,4-Dichlorophenoxy)propanoyl chloride
- 2-(3,5-Dichlorophenoxy)propanoyl chloride
- 2-(2,5-Dichlorophenoxy)acetyl chloride
These compounds share similar structural features but differ in the position of the chlorine atoms or the nature of the acyl group. The unique positioning of the chlorine atoms in this compound imparts distinct reactivity and properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENOOQTUVKWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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